molecular formula C3H4FLiO3 B13474421 Lithium(1+) 3-fluoro-2-hydroxypropanoate

Lithium(1+) 3-fluoro-2-hydroxypropanoate

Cat. No.: B13474421
M. Wt: 114.0 g/mol
InChI Key: RCCUORIHBOVMRY-UHFFFAOYSA-M
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Description

Lithium(1+) 3-fluoro-2-hydroxypropanoate is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a lithium ion (Li+) paired with 3-fluoro-2-hydroxypropanoate, a fluorinated organic molecule. The presence of both lithium and fluorine atoms in its structure imparts distinctive characteristics that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 3-fluoro-2-hydroxypropanoate typically involves the reaction of lithium hydroxide (LiOH) with 3-fluoro-2-hydroxypropanoic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as follows:

LiOH+3-fluoro-2-hydroxypropanoic acidLithium(1+) 3-fluoro-2-hydroxypropanoate+H2O\text{LiOH} + \text{3-fluoro-2-hydroxypropanoic acid} \rightarrow \text{this compound} + \text{H}_2\text{O} LiOH+3-fluoro-2-hydroxypropanoic acid→Lithium(1+) 3-fluoro-2-hydroxypropanoate+H2​O

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-fluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to a carbonyl group (C=O) under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-2-oxopropanoate.

    Reduction: Regeneration of 3-fluoro-2-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium(1+) 3-fluoro-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including its role as a lithium salt in mood stabilization and its fluorinated moiety in drug design.

    Industry: Utilized in the development of advanced materials, including electrolytes for lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of Lithium(1+) 3-fluoro-2-hydroxypropanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Lithium 3-hydroxypropanoate: Lacks the fluorine atom, resulting in different chemical properties and biological activity.

    Sodium 3-fluoro-2-hydroxypropanoate: Similar structure but with sodium instead of lithium, leading to different pharmacokinetics and pharmacodynamics.

    Potassium 3-fluoro-2-hydroxypropanoate: Similar to the sodium salt but with potassium, affecting its solubility and reactivity.

Uniqueness

Lithium(1+) 3-fluoro-2-hydroxypropanoate is unique due to the combination of lithium and fluorine in its structure. This dual functionality imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C3H4FLiO3

Molecular Weight

114.0 g/mol

IUPAC Name

lithium;3-fluoro-2-hydroxypropanoate

InChI

InChI=1S/C3H5FO3.Li/c4-1-2(5)3(6)7;/h2,5H,1H2,(H,6,7);/q;+1/p-1

InChI Key

RCCUORIHBOVMRY-UHFFFAOYSA-M

Canonical SMILES

[Li+].C(C(C(=O)[O-])O)F

Origin of Product

United States

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